An In-depth Technical Guide to 5,6-Dimethylbenzimidazole: Structure, Properties, and Applications
An In-depth Technical Guide to 5,6-Dimethylbenzimidazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylbenzimidazole (DMB) is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and biology. As a derivative of benzimidazole, it shares a structural framework that is a cornerstone of numerous pharmaceuticals.[1][2] Its most notable biological role is as a crucial precursor to the biosynthesis of Vitamin B12 (cobalamin), where it serves as the lower axial ligand to the central cobalt atom.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 5,6-Dimethylbenzimidazole, tailored for professionals in research and drug development.
Chemical Structure and Identification
5,6-Dimethylbenzimidazole consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the 5th and 6th positions of the benzene moiety.[1]
DOT Script for Chemical Structure:
Caption: Chemical structure of 5,6-Dimethylbenzimidazole.
Table 1: Chemical Identifiers for 5,6-Dimethylbenzimidazole
| Identifier | Value |
| IUPAC Name | 5,6-dimethyl-1H-benzimidazole[4] |
| Synonyms | Dimedazol, DMB[4] |
| CAS Number | 582-60-5[1] |
| Molecular Formula | C₉H₁₀N₂[1] |
| Molecular Weight | 146.19 g/mol [1] |
| InChI Key | LJUQGASMPRMWIW-UHFFFAOYSA-N[5] |
| SMILES | Cc1cc2[nH]cnc2cc1C[5] |
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dimethylbenzimidazole is presented in Table 2. This data is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of 5,6-Dimethylbenzimidazole
| Property | Value | Reference(s) |
| Physical State | White to off-white crystalline solid | [1] |
| Melting Point | 202-205 °C | [5] |
| Boiling Point | 255.81°C (estimated) | [6] |
| pKa | 13.48 ± 0.30 (Predicted) | [6] |
| Solubility | Soluble in ethanol (50 mg/ml). | [7] |
| LogP | 2.35 | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 5,6-Dimethylbenzimidazole.
Table 3: Spectroscopic Data for 5,6-Dimethylbenzimidazole
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H) | [8] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 140.51, 136.20, 129.61, 114.81, 19.44 | [8] |
| Infrared (IR) Spectroscopy (KBr pellet) | The solid phase FT-IR spectra were recorded in the region 4000-400 cm⁻¹. | [9] |
| Mass Spectrometry (GC-MS) | m/z: 146 (M+), 131, 145, 91, 77 | [4] |
Experimental Protocols
Synthesis of 5,6-Dimethylbenzimidazole
A common method for the synthesis of 5,6-Dimethylbenzimidazole involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid.[10]
Experimental Procedure:
-
To a flask containing 4,5-dimethyl-1,2-phenylenediamine, add formic acid.
-
Heat the reaction mixture to 80-120 °C and maintain for 2-12 hours.
-
After the reaction is complete, add purified water and activated carbon.
-
Stir the mixture at 110 °C for 1 hour.
-
Cool the mixture to room temperature and filter to remove the activated carbon.
-
Cool the filtrate to 10 °C.
-
Adjust the pH of the filtrate to 7.5-8 by the dropwise addition of ammonia water to precipitate the product.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with water and dry to obtain 5,6-dimethylbenzimidazole.[11]
Purification
Purification of 5,6-Dimethylbenzimidazole can be achieved by recrystallization or sublimation.
Recrystallization Protocol:
-
Dissolve the crude 5,6-dimethylbenzimidazole in a minimal amount of hot diethyl ether.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.[7]
Sublimation:
5,6-Dimethylbenzimidazole can also be purified by sublimation at 140°C under a vacuum of 3 mm Hg.[10]
Biological Significance and Applications
Role in Vitamin B12 Biosynthesis
5,6-Dimethylbenzimidazole is a vital intermediate in the biosynthesis of the corrin macrocycle vitamin B12.[3] It is formed from flavin mononucleotide (FMN) by the enzyme 5,6-dimethylbenzimidazole synthase (BluB).[3] DMB then acts as the lower axial ligand, chelating the central cobalt atom in the vitamin B12 structure.[3]
DOT Script for Vitamin B12 Biosynthesis Pathway:
Caption: Simplified pathway of DMB synthesis and its incorporation into Vitamin B12.
Pharmacological Potential and Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved drugs.[12] Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[1]
While 5,6-Dimethylbenzimidazole itself is primarily studied for its role in vitamin B12, its derivatives are of significant interest in drug discovery. Researchers are exploring modifications to the DMB structure to develop novel therapeutic agents. For instance, benzimidazole derivatives have been investigated as:
-
Anticancer Agents: By interfering with microtubule polymerization or acting as kinase inhibitors.[13]
-
Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[2]
The exploration of DMB derivatives continues to be a promising avenue for the development of new drugs with diverse therapeutic applications.
Conclusion
5,6-Dimethylbenzimidazole is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its role as a precursor to vitamin B12 highlights its essential function in biological systems. Furthermore, the benzimidazole core structure provides a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation of its chemical and physical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-二甲基苯并咪唑 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 582-60-5 CAS MSDS (5,6-Dimethylbenzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5,6-Dimethylbenzimidazole | 582-60-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6-Dimethylbenzimidazole [drugfuture.com]
- 11. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 12. Benzimidazole - Wikipedia [en.wikipedia.org]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
